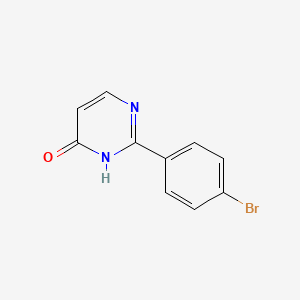

2-(4-bromophenyl)-1H-pyrimidin-6-one

Descripción general

Descripción

2-(4-bromophenyl)-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1H-pyrimidin-6-one typically involves the condensation of 4-bromobenzaldehyde with urea or thiourea in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-bromophenyl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium phosphate.

Major Products

Substitution Products: Various substituted pyrimidinones depending on the nucleophile used.

Oxidation Products: Oxidized derivatives such as pyrimidine N-oxides.

Reduction Products: Reduced derivatives like pyrimidin-4-amines.

Coupling Products: Biaryl derivatives with extended conjugation.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 2-(4-bromophenyl)-1H-pyrimidin-6-one involves various methodologies that leverage its unique chemical structure. For instance, it can be synthesized through a multi-step reaction involving pyrimidine derivatives and brominated phenyl compounds. The compound's structure allows for modifications that enhance its pharmacological properties, making it a versatile scaffold in drug design.

Biological Activities

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit potent anticancer activities. A study evaluated the effectiveness of this compound against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results indicated that certain derivatives displayed IC50 values comparable to established chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. It has been reported that modifications to the pyrimidine ring can yield compounds with significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Structure-activity relationship (SAR) studies have identified key substituents that enhance activity against these pathogens .

Therapeutic Applications

Endothelin Receptor Antagonism

One notable application of related compounds is in the treatment of pulmonary arterial hypertension. The compound serves as an intermediate in the synthesis of macitentan, an endothelin receptor antagonist approved for clinical use . This connection underscores the importance of this compound in developing cardiovascular therapies.

Neuroprotective Effects

Emerging research has suggested neuroprotective properties associated with pyrimidine derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .

Case Study 1: Anticancer Activity

A detailed investigation into the anticancer potential of this compound derivatives revealed their ability to induce apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle changes and apoptosis markers, demonstrating significant efficacy at low concentrations .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, various derivatives were tested against multiple bacterial strains. The results indicated that specific substitutions on the pyrimidine ring enhanced antibacterial activity significantly compared to the parent compound .

Mecanismo De Acción

The mechanism of action of 2-(4-bromophenyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The pyrimidine ring provides a scaffold for further functionalization, allowing the compound to interact with various biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Chlorophenyl)pyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine.

2-(4-Fluorophenyl)pyrimidin-4(3H)-one: Contains a fluorine atom in place of bromine.

2-(4-Methylphenyl)pyrimidin-4(3H)-one: Features a methyl group instead of bromine.

Uniqueness

2-(4-bromophenyl)-1H-pyrimidin-6-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.

Actividad Biológica

2-(4-bromophenyl)-1H-pyrimidin-6-one is a compound that belongs to the pyrimidine family, which has garnered attention due to its potential biological activities. Pyrimidines are known for their roles in various biological processes, including nucleic acid synthesis and enzyme regulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may influence various biochemical pathways:

- Inhibition of Enzymatic Activity : This compound may inhibit enzymes involved in nucleotide metabolism, thereby affecting the proliferation of certain pathogens.

- Modulation of Receptor Activity : Similar compounds have been shown to interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering neuroprotective effects.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit antimicrobial properties. A study demonstrated that certain pyrimidine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.0039 to 0.025 mg/mL, showing efficacy against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| A | 0.0039 | S. aureus |

| B | 0.025 | E. coli |

Antiparasitic Activity

The compound has also been investigated for its antitrypanosomal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies reported an IC50 value of 0.38 μM for certain analogs, indicating potent antitrypanosomal effects while exhibiting low cytotoxicity towards mammalian cells (CC50 > 100 μM) .

| Compound | IC50 (μM) | Toxicity (CC50 μM) | Selectivity Index |

|---|---|---|---|

| 13 | 0.38 | >100 | >263 |

| 14 | 2.0 | >100 | >50 |

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound is expected to be well-absorbed due to its lipophilic nature, which facilitates penetration through biological membranes.

- Metabolism : It may undergo metabolic transformations that could either activate or deactivate its biological activity.

Case Studies and Research Findings

Several studies have explored the biological activities of related pyrimidine compounds:

- Neuroprotective Effects : One study highlighted the neuroprotective potential of pyrimidine derivatives by demonstrating their ability to modulate AMPA receptors, which are critical in synaptic transmission .

- Anticancer Activity : Another investigation reported that certain pyrimidine derivatives exhibited cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.

- Antioxidant Properties : Some compounds in this class have shown antioxidant activity by inhibiting radical formation, which could be beneficial in preventing oxidative stress-related diseases.

Propiedades

IUPAC Name |

2-(4-bromophenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXPMLSACQYOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80523080 | |

| Record name | 2-(4-Bromophenyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80523080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88627-12-7 | |

| Record name | 2-(4-Bromophenyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80523080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.